2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-7-8-19-20(15(14)2)23-22(29-19)25-11-9-24(10-12-25)21(26)18-13-27-16-5-3-4-6-17(16)28-18/h3-8,18H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWQSUKVJLYYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its therapeutic potential in treating various diseases:
- Antidiabetic Activity : Studies indicate that derivatives of benzothiazole compounds exhibit significant inhibitory activity against the enzyme α-glucosidase. For instance, related compounds showed IC50 values ranging from 2.62 to 10.11 μM, compared to acarbose (IC50 = 37.38 μM) . This suggests potential applications in managing diabetes through enzyme inhibition.
- Cancer Research : The compound's structure may contribute to its ability to interact with specific molecular targets involved in cancer pathways. Research has documented the anticancer activity of benzothiazole derivatives against various cancer cell lines .
Neuropharmacology
The interaction of this compound with neurotransmitter receptors is an area of active research:
- Serotonin Receptors : Compounds with similar structures have shown affinity for serotonin receptors (e.g., 5-HT(4)), which are implicated in mood regulation and cognitive functions. The potential modulation of these receptors presents opportunities for developing treatments for depression and anxiety disorders .
Chemical Synthesis and Material Science
The compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules due to its reactivity and functional groups. This application is crucial in developing new pharmaceuticals and advanced materials .
A comparative analysis of the biological activities of related compounds demonstrates the unique properties of this compound:
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
The compound is compared below with key analogues sharing the benzodioxine-carbonyl-piperazine group but differing in core heterocycles or substituents:
Key Structural and Functional Differences
- Core Heterocycle: Quinazoline (Doxazosin): The electron-rich quinazoline core enhances binding to α1-adrenergic receptors via hydrogen bonding and π-π interactions .
Substituent Effects :
- Pharmacokinetic Considerations: Benzothiazoles generally exhibit longer half-lives than quinazolines due to reduced CYP450-mediated metabolism . The chloro-ethanone derivative () lacks therapeutic data but highlights synthetic versatility of the benzodioxine-carbonyl-piperazine scaffold .
Research Findings and Implications
Biological Activity
The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features:
- A benzodioxine ring
- A piperazine moiety
- A benzothiazole backbone
These structural components contribute to its unique biological properties and interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted the compound's diverse biological activities, including:
- Antitumor Activity : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzothiazole are noted for their ability to inhibit tumor growth in both 2D and 3D culture systems .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, certain benzothiazole derivatives exhibit effective inhibition against Staphylococcus aureus and Escherichia coli .
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer proliferation and microbial resistance.
- Receptor Binding : The compound likely binds to various receptors, modulating signaling pathways critical for cell survival and proliferation.
Case Studies
- Antitumor Activity in Cell Lines :
- Antimicrobial Testing :
Comparative Analysis
A comparison with similar compounds reveals the unique profile of this compound:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Contains benzothiazole moiety | Antitumor and antimicrobial properties |
| Piperazine Derivatives | Incorporates piperazine ring | Neuropharmacological effects |
| Benzodioxane Compounds | Fused dioxane structure | Enzyme inhibition |
Q & A
Q. What are the established synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the preparation of the benzodioxine-carbonyl-piperazine core via coupling reactions. For example, a benzodioxine-carboxylic acid derivative is activated (e.g., using thionyl chloride) and reacted with piperazine to form the piperazine-carbonyl intermediate. Subsequent substitution with a functionalized benzothiazole moiety (e.g., 4,5-dimethyl-2-chlorobenzothiazole) under basic conditions yields the final compound. Intermediates are characterized using -NMR, -NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity and purity .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
Key methods include:
- -NMR : Identifies proton environments (e.g., methyl groups on benzothiazole at δ 2.3–2.5 ppm, benzodioxine protons as a multiplet at δ 4.2–4.5 ppm) .
- IR spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1700 cm) and benzothiazole ring vibrations (~1500 cm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the yield of the target compound during the final coupling reaction?
Yield optimization requires systematic screening of:
- Catalysts : Use Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling or copper(I) iodide for Ullmann-type reactions .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .
Q. How should contradictory results in enzyme inhibition assays (e.g., activation vs. inhibition) be analyzed?
Contradictions may arise from:
- Dose-dependent effects : Perform dose-response curves (e.g., 0.1–100 µM) to identify biphasic responses .
- Compound purity : Verify via HPLC (>95% purity) to exclude confounding effects from impurities .
- Target selectivity : Use computational docking (e.g., AutoDock Vina) to assess off-target binding .
Q. What computational approaches predict the binding affinity of this compound with biological targets?
- Molecular docking : Simulate interactions with active sites (e.g., ATP-binding pockets in kinases) using software like Schrödinger Suite .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to assess binding free energy (MM-PBSA/GBSA) .
- QSAR modeling : Corrogate substituent effects (e.g., methyl groups on benzothiazole) with activity data to refine predictive models .
Q. How to design a structure-activity relationship (SAR) study focusing on the benzothiazole and piperazine moieties?
- Analog synthesis : Modify substituents (e.g., replace 4,5-dimethyl with halogens or electron-withdrawing groups) .
- Biological testing : Screen analogs against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric assays .
- Data integration : Use principal component analysis (PCA) to cluster compounds by activity and structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
